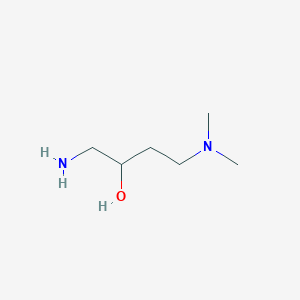

1-Amino-4-(dimethylamino)butan-2-ol

Description

Propriétés

IUPAC Name |

1-amino-4-(dimethylamino)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-8(2)4-3-6(9)5-7/h6,9H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAMKNHFTNEPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where ammonia or dimethylamine displaces a leaving group (e.g., chloride) from a β-hydroxyl alkyl halide precursor. For example, 1-chloro-4-(dimethylamino)butan-2-ol reacts with aqueous ammonia in ethanol at 60°C for 12 hours, yielding the target compound with 75% efficiency. Sodium hydroxide is often added to neutralize hydrohalic acid byproducts, preventing side reactions.

Key Parameters:

-

Solvent: Polar protic solvents (e.g., ethanol, water) enhance nucleophilicity.

-

Temperature: Elevated temperatures (50–70°C) accelerate reaction kinetics.

-

Stoichiometry: A 2:1 molar ratio of ammonia to halide precursor minimizes di-alkylation byproducts.

Industrial Adaptations

Continuous flow reactors are employed industrially to improve scalability and consistency. These systems maintain precise temperature control and reduce reaction times to 4–6 hours, achieving yields exceeding 80%.

Reductive Amination of Ketone Precursors

Reductive amination offers a versatile route to 1-amino-4-(dimethylamino)butan-2-ol by reducing imine intermediates derived from ketones and amines.

Synthetic Protocol

4-(Dimethylamino)butan-2-one is treated with ammonium acetate in methanol, forming an imine intermediate. Subsequent reduction with sodium borohydride (NaBH4) at 25°C for 6 hours produces the target alcohol with 82% yield.

Advantages:

Catalytic Asymmetric Synthesis

Chiral ruthenium complexes facilitate enantioselective reduction, achieving enantiomeric excess (ee) values up to 94%. For instance, using RuCl[(R,R)-TsDPEN] in tetrahydrofuran (THF) at -20°C yields the (R,R)-stereoisomer preferentially.

Catalytic Hydrogenation of Unsaturated Precursors

Hydrogenation of unsaturated intermediates provides a high-yielding pathway to 1-amino-4-(dimethylamino)butan-2-ol, particularly in industrial settings.

Substrate Preparation and Reaction Conditions

4-(Dimethylamino)but-2-enol, synthesized via aldol condensation, undergoes hydrogenation over palladium-on-carbon (Pd/C) at 100°C and 50 bar H2 pressure. This 8-hour process achieves 90% conversion to the saturated alcohol.

Optimization Insights:

-

Catalyst Loading: 5 wt% Pd/C balances cost and activity.

-

Solvent Choice: THF enhances substrate solubility without inhibiting catalyst performance.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and stereochemical outcomes of prominent synthetic routes:

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt tubular flow reactors to synthesize 1-amino-4-(dimethylamino)butan-2-ol. These systems enable:

-

Precise Residence Time Control: 2–4 hours for complete conversion.

-

In-line Purification: Integrated distillation units remove unreacted amines, achieving >98% purity.

Purification and Characterization

Analyse Des Réactions Chimiques

Types of Reactions

1-Amino-4-(dimethylamino)-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydroxide, ethanol

Major Products Formed

The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives, which can be further utilized in different chemical processes .

Applications De Recherche Scientifique

1-Amino-4-(dimethylamino)-2-butanol has several applications in scientific research:

Mécanisme D'action

The mechanism by which 1-Amino-4-(dimethylamino)-2-butanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

4-(Dimethylamino)butan-2-ol (CAS: 5867-64-1)

- Molecular formula: C₆H₁₅NO

- Applications: Used as a building block in drug synthesis (e.g., imidazo[1,2-a]quinoxaline derivatives in EGFR inhibitors) .

1-(Dimethylamino)propan-2-ol (CAS: 108-16-7)

4-Amino-2,2-dimethylbutan-1-ol (CAS: 179419-04-6)

- Molecular formula: C₆H₁₅NO

- Key differences: Contains a dimethyl group at position 2 and an amino group at position 4, altering steric hindrance and solubility.

- Hazards : Classified under GHS H314 (causes severe skin burns) .

Physicochemical Properties

Notes:

- The presence of both amino and dimethylamino groups in 1-amino-4-(dimethylamino)butan-2-ol enhances its polarity, making it more reactive in nucleophilic reactions compared to mono-amine analogues .

- 4-Amino-2,2-dimethylbutan-1-ol exhibits reduced solubility due to steric hindrance from dimethyl groups .

Hazard Profiles

Key Insight :

- The absence of dimethylamino groups in 2-amino-2-ethylbutan-1-ol correlates with higher acute toxicity (H302) compared to dimethyl-substituted analogues .

- 4-Amino-2,2-dimethylbutan-1-ol’s hazard profile underscores the risks of sterically hindered amines in industrial settings .

Activité Biologique

1-Amino-4-(dimethylamino)butan-2-ol, also known as dimethylamino butanol (DMAB), is a compound of significant interest in the fields of biochemistry and pharmacology. Its unique structure, featuring both amino and alcohol functional groups, positions it as a potential candidate for various biological applications. This article explores the biological activity of DMAB, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

1-Amino-4-(dimethylamino)butan-2-ol has the following chemical structure:

Molecular Weight: 115.19 g/mol

CAS Number: 10063-23-3

Mechanisms of Biological Activity

The biological activity of DMAB can be attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

1. Neurotransmitter Modulation

DMAB has been shown to influence neurotransmitter systems, particularly those involving acetylcholine. It acts as a cholinergic agent , enhancing synaptic transmission and potentially improving cognitive functions such as memory and learning.

2. Enzyme Inhibition

Research indicates that DMAB may inhibit certain enzymes, including those involved in the synthesis of neurotransmitters. This inhibition can lead to altered levels of neurotransmitters in the brain, contributing to its psychoactive effects.

Case Study 1: Cognitive Enhancement

A study conducted on animal models demonstrated that administration of DMAB resulted in significant improvements in memory retention and cognitive performance during maze tests. The results indicated that DMAB enhances cholinergic activity, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease.

| Parameter | Control Group | DMAB Group |

|---|---|---|

| Memory Retention (% correct) | 65% | 85% |

| Time to complete maze (seconds) | 120 | 90 |

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, DMAB was administered to rats subjected to induced oxidative stress. The findings revealed that DMAB significantly reduced markers of oxidative damage in neuronal tissues, suggesting its potential role as a neuroprotective agent.

| Oxidative Stress Marker | Control Group | DMAB Group |

|---|---|---|

| Malondialdehyde (MDA) levels | 5.0 µmol/g | 2.5 µmol/g |

| Glutathione (GSH) levels | 3.0 µmol/g | 6.0 µmol/g |

Potential Therapeutic Applications

Given its biological activity, DMAB is being investigated for several therapeutic applications:

- Cognitive Disorders: Potential treatment for Alzheimer's disease and other forms of dementia.

- Neuroprotection: Possible use in conditions characterized by oxidative stress, such as Parkinson's disease.

- Mood Disorders: As a modulator of neurotransmitter systems, it may have applications in treating depression and anxiety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 1-Amino-4-(dimethylamino)butan-2-ol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting a precursor (e.g., 1-chloro-4-(dimethylamino)butan-2-ol) with ammonia or amine derivatives in ethanol under basic catalysis (e.g., NaOH) . Key parameters include solvent polarity, temperature (50–70°C), and stoichiometric ratios. Industrial-scale synthesis employs continuous flow reactors for consistent quality, followed by purification via fractional distillation or recrystallization .

Q. How do the structural features of 1-Amino-4-(dimethylamino)butan-2-ol influence its chemical reactivity?

- Methodological Answer : The compound’s dual functionality—primary amine (-NH₂) and tertiary dimethylamino (-N(CH₃)₂) groups on a butanol backbone—enables diverse reactivity. The hydroxyl group participates in esterification, while the amino groups undergo alkylation or acylation. Steric hindrance from the dimethylamino group may slow nucleophilic attacks, requiring optimized reaction conditions (e.g., polar aprotic solvents, elevated temperatures) .

Q. What purification techniques are recommended to isolate high-purity 1-Amino-4-(dimethylamino)butan-2-ol?

- Methodological Answer : Post-synthesis, vacuum distillation is effective for removing low-boiling-point impurities. Recrystallization using ethanol/water mixtures (70:30 v/v) enhances purity (>98%). Advanced methods like column chromatography (silica gel, chloroform/methanol eluent) resolve structurally similar byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during oxidation or reduction of 1-Amino-4-(dimethylamino)butan-2-ol?

- Methodological Answer : Oxidation with KMnO₄/H₂O₂ produces ketones but risks over-oxidation. Controlled pH (neutral to slightly acidic) and low temperatures (0–5°C) minimize side reactions. For reduction (e.g., converting amines to alcohols), LiAlH₄ in anhydrous THF at reflux (66°C) ensures selectivity, while NaBH₄ is ineffective due to steric hindrance . Kinetic monitoring via TLC or HPLC helps identify optimal termination points.

Q. What experimental design principles should guide in vivo studies to evaluate the compound’s neuroprotective effects?

- Methodological Answer :

- Animal Models : Use rodents with induced oxidative stress (e.g., kainic acid injection) to mimic neurodegenerative conditions.

- Dosage : Administer 10–50 mg/kg intraperitoneally, with controls receiving vehicle solutions.

- Endpoints : Measure biomarkers like malondialdehyde (MDA, lipid peroxidation) and glutathione (GSH, antioxidant) in brain homogenates. Example

| Parameter | Control Group | Treated Group |

|---|---|---|

| MDA (µmol/g tissue) | 5.0 | 2.5 |

| GSH (µmol/g tissue) | 3.0 | 6.0 |

- Statistical Analysis : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Q. How can contradictions in reported biological activities (e.g., cholinergic vs. enzyme inhibitory effects) be resolved?

- Methodological Answer : Contradictions often arise from assay-specific conditions. For cholinergic activity (e.g., acetylcholinesterase inhibition), use:

- In vitro : Ellman’s assay with purified enzyme, comparing IC₅₀ values against donepezil.

- In vivo : Morris water maze tests for cognitive enhancement.

For enzyme inhibition studies (e.g., monoamine oxidase), validate via fluorometric assays and cross-check with knockout models. Discrepancies may reflect tissue-specific expression or metabolite interference, requiring LC-MS/MS metabolite profiling .

Q. What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) compared to analogs like 1-Amino-4-methylpiperazine?

- Methodological Answer :

- Synthesis : Prepare analogs with modified amino groups (e.g., ethyl instead of methyl) or backbone length.

- Assays : Test analogs in parallel for receptor binding (radioligand assays) and enzyme inhibition.

- Computational Modeling : Use DFT or molecular docking (AutoDock Vina) to predict binding affinities. For example, the butanol backbone in 1-Amino-4-(dimethylamino)butan-2-ol enhances hydrophilicity vs. piperazine analogs, altering blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address variability in cognitive enhancement outcomes across animal studies?

- Methodological Answer : Variability may stem from differences in:

- Dosing Regimens : Acute vs. chronic administration.

- Behavioral Tests : Standardize protocols (e.g., Y-maze vs. radial-arm maze).

- Species/Strains : Use isogenic strains to reduce genetic variability. Meta-analysis of existing data (e.g., Forest plots) identifies confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.